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Introduction
Natamycin, also known as pimaricin, is a naturally occurring antifungal compound produced by

the fermentation of the bacterium Streptomyces natalensis.[1][2] It is a polyene macrolide

antibiotic used in the food industry as a natural preservative to inhibit the growth of a wide

spectrum of yeasts and molds, thereby preventing spoilage and extending the shelf life of

various food products.[1][3] Natamycin is highly effective at low concentrations and is favored

for its neutral impact on the taste, color, and odor of food.[1][3] It is recognized as a safe food

additive by major regulatory bodies, including the U.S. Food and Drug Administration (FDA)

and the European Food Safety Authority (EFSA), and is designated with the E number E235.[1]

[4] Unlike many other preservatives, natamycin is not effective against bacteria, which makes

it particularly useful for fermented products where bacterial cultures need to remain active.[2][5]

Mechanism of Action
Natamycin exerts its antifungal effect by binding specifically and irreversibly to ergosterol, a

primary sterol component of fungal cell membranes.[1][5][6] Ergosterol is crucial for maintaining

the integrity, fluidity, and permeability of the fungal membrane. The binding of natamycin to

ergosterol forms a complex that disrupts membrane function.[1] This disruption leads to the

inhibition of nutrient transport proteins, such as those for amino acids and glucose, ultimately

causing a cessation of fungal growth.[6] A key distinction from other polyene antifungals is that

natamycin does not directly cause membrane permeabilization or leakage of cellular contents.

[1][6] Its action is fungistatic at low concentrations and fungicidal at higher concentrations. The
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absence of ergosterol in bacterial cell membranes explains natamycin's lack of antibacterial

activity.[2]
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Caption: Mechanism of action of natamycin on fungal cells.

Applications in the Food Industry
Natamycin is applied to a wide range of food products, primarily for surface treatment to

prevent fungal growth. Its low solubility in water and lipids helps it remain on the food's surface

where contamination is most likely to occur.[1]

Dairy Products: Extensively used on the surface of cheeses to prevent mold growth during

ripening and storage.[3] It is also used in yogurt, sour cream, and cream cheese.[1][7]

Meat Products: Applied to the casings of dry and fermented sausages to inhibit mold growth

during the drying and curing process.[1][2]

Bakery Products: Sprayed on the surface of baked goods such as bread, cakes, and tortillas

to extend their mold-free shelf life.[3][7]
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Beverages: Used in fruit juices and wine to prevent fermentation by spoilage yeasts.[1][7]

Quantitative Data
The efficacy of natamycin is demonstrated by its low Minimum Inhibitory Concentration (MIC)

against a broad range of foodborne fungi. Regulatory limits ensure its safe consumption.

Table 1: Minimum Inhibitory Concentration (MIC) of Natamycin against Common Food

Spoilage Fungi

Fungal Group Genera
Typical MIC Range
(µg/mL or ppm)

Reference(s)

Yeasts
Saccharomyces,

Candida, Yarrowia
1.0 - 5.0 [1]

Molds
Aspergillus,

Penicillium, Fusarium
0.5 - 6.0 [1]

Specific Molds
Aspergillus

carbonarius
0.05 - 0.1 [1]

Specific Molds Penicillium expansum 1.14 [8]

Table 2: Approved Usage Levels of Natamycin in Various Food Products
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Food Category Region/Authority
Maximum
Permitted Level

Reference(s)

Cheese (Surface

Treatment)
USA (FDA)

20 mg/kg (ppm) in the

finished product
[9][10][11]

Cheese (Surface

Treatment)

European Union

(EFSA)

1 mg/dm² on the

surface, not present at

a depth of 5 mm

[4]

Cured/Dried

Sausages

European Union

(EFSA)

1 mg/dm² on the

surface
[4]

Cured/Dried Meats Codex Alimentarius 6 mg/kg [1][10]

Baked Goods

(Surface)
China

Residual content not

to exceed 10 mg/kg
[12]

Yogurt South Africa, China Permitted (levels vary) [1]

Factors Affecting Stability and Efficacy
The stability of natamycin is crucial for its effectiveness as a preservative. Several

environmental factors can influence its activity.[1]

pH: Natamycin is most stable in a pH range of 4 to 8.[13][14] It degrades more rapidly in

highly acidic (pH < 3) or alkaline (pH > 9) conditions.[1][13]

Temperature: Aqueous suspensions are stable and can withstand heating up to 100°C for

several hours with minimal loss of activity.[1][13] However, it is completely inactivated by

autoclaving (121°C for 30 minutes).[1][14]

Light: Exposure to ultraviolet (UV) or fluorescent light can cause rapid degradation of

natamycin in aqueous solutions.[1][14] Solutions and treated foods should be stored in the

dark or in light-protective packaging.[1]

Oxidizing Agents: Strong oxidants like hydrogen peroxide can degrade natamycin, leading

to a loss of antifungal activity.[1]
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Heavy Metals: The presence of certain heavy metals can also accelerate degradation.[13]

Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy and stability

of natamycin.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol determines the lowest concentration of natamycin that inhibits the visible growth

of a target fungus using a broth microdilution method.

Materials:

Natamycin stock solution (e.g., 1000 µg/mL in a suitable solvent like DMSO or methanol)

Target fungal strain (e.g., Aspergillus niger, Penicillium roquefortii)

Sterile fungal growth medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose

Broth (SDB))

Sterile 96-well microtiter plates

Spectrophotometer

Incubator

Procedure:

Inoculum Preparation: a. Culture the target fungus on an appropriate agar medium (e.g.,

PDA) until sporulation occurs. b. Harvest spores by flooding the plate with sterile saline

solution containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore

suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore

concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

Serial Dilution of Natamycin: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b.

Add 100 µL of the natamycin stock solution to the first well of a row and mix well. c. Perform
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a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on,

down the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g.,

500 µg/mL down to ~0.24 µg/mL). d. Include a positive control well (broth + inoculum, no

natamycin) and a negative control well (broth only).

Inoculation: a. Dilute the prepared spore suspension in broth to 2 x 10⁵ spores/mL. b. Add

100 µL of this diluted inoculum to each test well (except the negative control), resulting in a

final volume of 200 µL and a final inoculum concentration of 1 x 10⁵ spores/mL.

Incubation: a. Seal the plate with a breathable membrane or lid and incubate at the optimal

growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.

MIC Determination: a. After incubation, determine the MIC as the lowest concentration of

natamycin at which no visible growth (turbidity) is observed. This can be assessed visually

or by measuring absorbance at 600 nm.

Protocol 2: In Situ Efficacy on a Food Matrix (e.g.,
Cheese Surface)
This protocol evaluates the effectiveness of natamycin in preventing mold growth on a solid

food surface.

Materials:

Slices of a cheese susceptible to mold (e.g., Kashar, Cheddar)

Natamycin aqueous suspension (e.g., 200-300 ppm)

Spore suspension of a relevant spoilage mold (e.g., Penicillium discolor), prepared as in

Protocol 1.

Sterile petri dishes or sealed containers

Sterile sprayer or micropipette

Procedure:
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Sample Preparation: a. Cut cheese into uniform slices (e.g., 5 cm x 5 cm x 1 cm) under

aseptic conditions. b. Place each slice into a separate sterile petri dish.

Natamycin Application: a. Divide samples into two groups: control and treatment. b. For the

treatment group, apply the natamycin suspension evenly to the surface of the cheese slices.

This can be done by spraying a fixed volume or by pipetting and spreading. A typical

application might be 0.1 mL per 25 cm² surface area. c. For the control group, apply an equal

volume of sterile water. d. Allow the surfaces to dry for 30 minutes in a laminar flow hood.

Inoculation: a. Lightly spray or spot-inoculate the surface of all cheese slices (both control

and treated) with a known concentration of the fungal spore suspension (e.g., 10⁴

spores/mL).

Incubation and Evaluation: a. Seal the petri dishes and store them under conditions that

promote mold growth (e.g., 10°C, high humidity) for a specified period (e.g., 14-21 days).[9]

b. Visually inspect the samples daily or every other day. Evaluate the extent of mold growth

using a rating scale (e.g., 0 = no growth, 1 = <10% coverage, 2 = 10-25% coverage, etc.) or

by measuring the diameter of mold colonies. c. At the end of the study, quantitative analysis

can be performed by washing the surface and counting colony-forming units (CFUs) on agar

plates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b7886845?utm_src=pdf-body
https://www.benchchem.com/product/b7886845?utm_src=pdf-body
https://www.researchgate.net/publication/279426275_Natamycin_An_effective_fungicide_for_food_and_beverages
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7886845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Materials

1. Prepare Fungal
Inoculum

2. Prepare Food Matrix
(e.g., Cheese Slices)

4. Inoculate All Samples
with Fungi

3. Apply Natamycin Solution
(Treatment Group)

3. Apply Sterile Water
(Control Group)

5. Incubate Under
Controlled Conditions

6. Evaluate Fungal Growth
(Visual, CFU Count)

End: Compare Results

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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